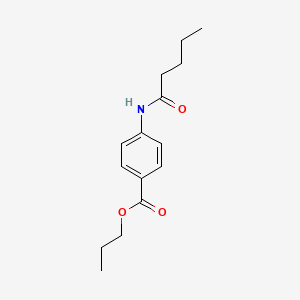![molecular formula C21H28N4O2 B4934852 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X is not fully understood, but it is believed to act as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X may increase the levels of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects
Studies have shown that 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X has been found to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X in lab experiments is its high potency and selectivity for its target enzymes. However, its high potency can also be a limitation, as it may require careful dosing and monitoring to avoid toxicity. Additionally, the exact mechanisms of action and potential side effects of 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X are not fully understood, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanisms of action and potential side effects of 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X in these contexts. Additionally, 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X may have potential applications in the treatment of cancer and other diseases, which could be explored in future research. Finally, further optimization of the synthesis method may be necessary to improve the yield and purity of 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X for use in lab experiments and potential therapeutic applications.
Synthesis Methods
Compound X can be synthesized through a multistep process, starting with the reaction of 4-isopropoxybenzoyl chloride with 2-(4-methyl-1-piperazinyl)pyridine. The resulting product is then reacted with formaldehyde and hydrogen cyanide to form 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X. The synthesis method has been optimized to yield high purity and yield of 4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide X.
Scientific Research Applications
Compound X has been investigated for its potential therapeutic applications in various fields of research. In particular, it has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential anticancer properties.
properties
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16(2)27-19-8-6-17(7-9-19)21(26)23-15-18-5-4-10-22-20(18)25-13-11-24(3)12-14-25/h4-10,16H,11-15H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYHESKYAVRBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)


![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)


![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)